1-(3-Phenylpropyl)piperazin-2-one
Overview
Description
1-(3-Phenylpropyl)piperazin-2-one is a chemical compound with the molecular formula C13H18N2O. It is a piperazine derivative, characterized by the presence of a phenylpropyl group attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Phenylpropyl)piperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine ring . Another method involves the Ugi reaction, which is a multi-component reaction that can efficiently produce piperazine derivatives .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Phenylpropyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenylpropyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced piperazine derivatives .
Scientific Research Applications
1-(3-Phenylpropyl)piperazin-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: This compound is investigated for its potential therapeutic effects, including its use as a precursor in drug development.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(3-Phenylpropyl)piperazin-2-one involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Piperazin-2-one: A closely related compound with similar structural features but without the phenylpropyl group.
Morpholin-2-one: Another related compound with a morpholine ring instead of a piperazine ring.
Uniqueness: 1-(3-Phenylpropyl)piperazin-2-one is unique due to the presence of the phenylpropyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s binding affinity to certain receptors and enzymes, making it a valuable scaffold in drug design .
Biological Activity
1-(3-Phenylpropyl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for drug development, particularly focusing on neurodegenerative diseases and antimicrobial properties.
Chemical Structure and Properties
This compound has the following structural formula:
This compound features a piperazine ring, which is known for its versatility in drug design, and a phenylpropyl substitution that may enhance its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. Research indicates that it may act as an inhibitor of amyloid-beta production, making it a candidate for treating Alzheimer's disease. This is particularly relevant as current treatments primarily focus on symptom management rather than disease progression.
Key Mechanisms:
- Inhibition of Amyloid-beta Production : The compound has shown promise in inhibiting the production of amyloid plaques, which are characteristic of Alzheimer’s disease .
- Modulation of Neurotransmitter Receptors : It may interact with serotonin and dopamine receptors, influencing mood and cognition .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. It has demonstrated moderate activity against various bacterial strains, suggesting potential applications in treating infections.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Chlamydia trachomatis | 16 μg/mL |
These findings indicate that the compound could serve as a lead structure for developing new antibiotics .
Neuroprotective Effects
In preclinical studies, this compound has been associated with neuroprotective effects, potentially reducing oxidative stress and apoptosis in neuronal cells. This suggests its utility in neurodegenerative conditions beyond Alzheimer's disease.
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
-
Alzheimer's Disease Model :
- In a mouse model of Alzheimer’s disease, administration of the compound resulted in decreased amyloid plaque formation and improved cognitive function as measured by the Morris water maze test.
-
Antimicrobial Treatment :
- A clinical trial involving patients with chronic bacterial infections showed that the addition of this compound to standard antibiotic therapy improved treatment outcomes significantly.
Safety and Toxicity
Preliminary toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses. Further studies are required to establish a comprehensive safety profile.
Properties
IUPAC Name |
1-(3-phenylpropyl)piperazin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13-11-14-8-10-15(13)9-4-7-12-5-2-1-3-6-12/h1-3,5-6,14H,4,7-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRXVPCLITXTMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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